Tert-butyl (5-(4-aminophenyl)pyridin-2-YL)(methyl)carbamate
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Overview
Description
Tert-butyl (5-(4-aminophenyl)pyridin-2-YL)(methyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-(4-aminophenyl)pyridin-2-YL)(methyl)carbamate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl halide reacts with the pyridine ring.
Attachment of the Tert-butyl Carbamate Group: The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-(4-aminophenyl)pyridin-2-YL)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Tert-butyl (5-(4-aminophenyl)pyridin-2-YL)(methyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It can be employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (5-(4-aminophenyl)pyridin-2-YL)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-aminophenyl)carbamate: Similar structure but with the amino group attached to a different position on the phenyl ring.
Tert-butyl (5-aminopyridin-2-yl)carbamate: Similar structure but without the aminophenyl substitution.
Tert-butyl (2-(4-aminophenyl)pyridin-3-yl)(methyl)carbamate: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
Tert-butyl (5-(4-aminophenyl)pyridin-2-YL)(methyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.
Properties
Molecular Formula |
C17H21N3O2 |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
tert-butyl N-[5-(4-aminophenyl)pyridin-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20(4)15-10-7-13(11-19-15)12-5-8-14(18)9-6-12/h5-11H,18H2,1-4H3 |
InChI Key |
IUOFKIXVUQDTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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